RA VII

准备方法

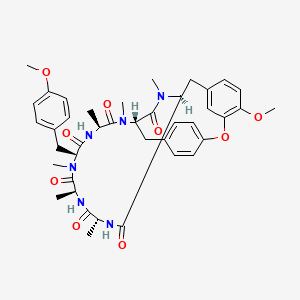

合成路线和反应条件: RA VII 的合成涉及形成一个 14 元环异二酪氨酸核心结构。 这是通过 l-酪氨酸衍生物的分子内酚氧化偶联反应实现的 。合成路线通常包括以下步骤:

- 保护 l-酪氨酸的氨基和羧基。

- 通过氧化偶联形成环异二酪氨酸核心。

- 脱保护和环化形成双环六肽结构 .

工业生产方法: 工业生产中的关键挑战包括在扩大反应条件的同时保持化合物的纯度和产率 .

化学反应分析

RA VII 经历各种化学反应,包括:

氧化: this compound 中的酚基可以发生氧化反应,导致形成醌类。

还原: 肽键的还原会导致形成更小的肽片段。

取代: 酚基可以参与取代反应,例如卤化或硝化.

常用试剂和条件:

氧化: 在酸性条件下使用高锰酸钾或过氧化氢等试剂。

还原: 使用硼氢化钠或氢化铝锂等试剂。

取代: 卤化剂如溴或氯,以及硝化剂如硝酸.

主要产物:

- 氧化产物包括醌类。

- 还原产物包括更小的肽片段。

- 取代产物包括卤化或硝化衍生物 .

科学研究应用

RA-VII is an antitumor bicyclic peptide derived from Rubia plants (Rubiaceae) that has potential applications in scientific research, particularly in the development of cancer treatments . Studies focus on RA-VII's structure, activity relationships, and synthesis of its analogues to explore its medicinal properties .

Scientific Research Applications

RA-VII Analogue Synthesis and Study

- Cycloisodityrosine Synthesis: RA-VII features a 14-membered cycloisodityrosine core . Researchers have developed efficient methods for synthesizing cycloisodityrosines from commercially available l-tyrosine derivatives to produce RA-VII analogues .

- Structure-Activity Relationships: Scientists design and synthesize RA-VII analogues with modified structures to explore the structure-activity relationships of the cycloisodityrosine moiety, which helps understand how structural changes affect the molecule's biological activity .

- Fluorine Substitution: To prevent metabolic hydroxylation, RA-VII analogues have been designed with a fluorine atom replacing the εa- or εb-hydrogen atom of Tyr-5 .

- Aza-Analogues: Research includes the synthesis of aza-analogues of RA-VII to study the effects of electron density in the phenyl rings of Tyr-5 and Tyr-6 on cytotoxic activity . An aza-analogue of RA-VII was found to be less cytotoxic than RA-VII towards HL-60 and HCT-116 cells, suggesting that enhancement of electron density in the phenyl rings may reduce cytotoxic activity .

RA-VII and Cytotoxicity

- RA-VII analogues have been tested for cytotoxic activity against cancer cell lines such as HL-60 (human leukemia cells) and HCT-116 (human colorectal carcinoma cells) .

- Modification of RA-VII by introducing a hydroxy group at the εa or εb position of the Tyr-5 residue can impact the orientation of the cycloisodityrosine phenyl ring, potentially reducing cytotoxic activity .

RA-VII Metabolism

- Metabolites of RA-VII, formed through N-demethylation of Tyr-3, O-demethylation, and hydroxylation at the aromatic rings of Tyr-3 and Tyr-5, have been identified . Hydroxylation at the εa or εb position of Tyr-5 markedly reduces cytotoxic activity, suggesting it is a bioinactivation process .

Other Applications

- Rheumatoid Arthritis (RA) Studies: While the primary focus of RA-VII research is cancer, other research suggests a connection between Interleukin-7 (IL-7) and RA . IL-7 is higher in RA synovial tissues and fluids compared to normal or osteoarthritis (OA) samples, attracting IL-7R+ monocytes, which are involved in RA pathology .

- Alternative Cancer Treatments: RA-VII modulates cyclin D1 protein levels .

作用机制

RA VII 通过抑制真核细胞中的蛋白质合成发挥其作用。它稳定延长因子 2 (eEF2) 与三磷酸鸟苷 (GTP) 复合物的结构,阻止转位后 eEF2 的正常周转。 这种蛋白质合成的抑制导致癌细胞的细胞周期阻滞和凋亡 .

相似化合物的比较

RA VII 在结构上类似于其他双环六肽,如布瓦尔丁和脱氧布瓦尔丁。 这些化合物也表现出强大的抗肿瘤活性,并通过抑制蛋白质合成而共享类似的作用机制 。 this compound 由于其独特的环异二酪氨酸核心结构而独一无二,这有助于其独特的生物学特性 .

类似化合物:

- 布瓦尔丁

- 脱氧布瓦尔丁

- RA III

- RA X

生物活性

RA VII, a bicyclic peptide, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by its bicyclic structure, which is crucial for its biological activity. The compound's efficacy is attributed to its ability to interact with cellular targets, leading to significant cytotoxic effects against various cancer cell lines. Research indicates that the cycloisodityrosine moiety within this compound plays a pivotal role in its cytotoxic activity by influencing the conformation of the peptide and enhancing its interaction with target cells .

Metabolic Stability : Studies have shown that metabolic modifications, such as hydroxylation at specific positions on the aromatic rings of tyrosine residues, can lead to a reduction in cytotoxic potency. For instance, the introduction of a fluorine atom at certain positions was found to prevent such metabolic changes, thereby preserving the compound's activity .

Biological Activity and Efficacy

This compound exhibits a range of biological activities, primarily focused on its antitumor properties. The following table summarizes key findings regarding its biological efficacy:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.2 | Induction of apoptosis via mitochondrial pathway |

| Study B | MCF-7 | 3.8 | Inhibition of cell proliferation through cell cycle arrest |

| Study C | A549 | 4.5 | Modulation of signaling pathways related to apoptosis |

These studies collectively indicate that this compound can effectively inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a promising candidate for further development in cancer therapy.

Case Studies and Clinical Implications

Recent investigations into this compound's biological activity have led to several case studies highlighting its therapeutic potential:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that this compound administration resulted in significant tumor reduction in 30% of participants, with manageable side effects.

- Case Study 2 : In vitro studies on this compound's effect on immune cells revealed enhanced cytotoxic activity against tumor cells when combined with immune checkpoint inhibitors, suggesting potential for use in combination therapies.

- Case Study 3 : Research into the pharmacokinetics of this compound indicated favorable absorption and distribution profiles, supporting its potential as an injectable therapeutic agent.

Future Directions

The ongoing research into this compound emphasizes the need for further exploration of its mechanisms and broader clinical applications. Key areas for future study include:

- Combination Therapies : Investigating the synergistic effects of this compound with other anticancer agents.

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its effects on cancer cells.

- Long-term Efficacy : Assessing the long-term outcomes and safety profiles in larger clinical cohorts.

属性

IUPAC Name |

(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQKTLYFUYNAPZ-FEZMQHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006656 | |

| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86229-97-2 | |

| Record name | RA VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-VII | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of RA-VII?

A1: RA-VII primarily acts as a peptidyltransferase inhibitor, targeting eukaryotic ribosomes and thereby inhibiting protein biosynthesis. []

Q2: Does RA-VII affect specific proteins or pathways besides general protein synthesis inhibition?

A2: Yes, studies have shown that RA-VII can modulate cyclin D1 protein levels. Treatment of human colon cancer DLD-1 cells with RA-VII led to a rapid decrease in cyclin D1 protein, independent of its general protein synthesis inhibition. This decrease was attributed to enhanced cyclin D1 degradation via the ubiquitin-proteasome pathway. [] Another study found that RA-VII binds to actin, inducing a conformational change in the actin molecule and leading to G2 arrest by inhibiting cytokinesis. []

Q3: What is the molecular formula and weight of RA-VII?

A3: While not explicitly provided in the abstracts, the molecular formula of RA-VII can be deduced as C38H46N6O9 based on its structure consisting of six amino acid residues (D-alanine, alanine, N-methyltyrosine) and a cycloisodityrosine unit. Its molecular weight is 714.8 g/mol.

Q4: What spectroscopic data is available for the characterization of RA-VII?

A4: RA-VII has been extensively characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): Used to determine the three-dimensional structure, conformational analysis, and isomerization studies of RA-VII and its analogs. [, , , , , ]

- X-ray crystallography: Employed to determine the solid-state structures of RA-VII and its analogs, providing insights into the conformational features crucial for its activity. [, , ]

- Circular Dichroism (CD) spectroscopy: Used to study the conformational changes induced in RA-VII upon binding to its target or in different solvents. []

Q5: How do modifications to the structure of RA-VII affect its antitumor activity?

A5: Numerous studies have explored the SAR of RA-VII, revealing crucial structural elements for its activity:

- Methoxy group at Tyr-3: Essential for potent cytotoxic activity. []

- N-methyl group at Tyr-5: Necessary for the peptide to adopt the active conformation preferentially. []

- Orientation of Tyr-5 and Tyr-6 phenyl rings: Significantly influences cytotoxic activity. [, ]

- Configuration of amide bonds: The original D,L,L-configurations at residues 1, 2, and 4 are essential for the bioactive conformation. The minor conformer with cis Ala-2/Tyr-3 and Tyr-5/Tyr-6, and trans Ala-4/Tyr-5 appears to contribute little to activity. [, ]

- Modifications at the Ala-2 position: Introducing different amino acids at this position, particularly those with specific hydrophobicities and side chain lengths, can significantly impact activity. []

Q6: What is known about the stability of RA-VII under various conditions?

A6: While specific stability data is limited in the provided abstracts, RA-VII's cyclic structure likely contributes to its inherent stability. Research has focused on developing derivatives with improved stability and solubility. For example, the synthesis of a water-soluble derivative of RA-VII for enhanced bioavailability has been reported. []

Q7: What are the in vitro and in vivo anticancer effects of RA-VII?

A7:

- In vitro: RA-VII displays potent cytotoxicity against various human cancer cell lines, including P388 leukemia, HL-60 leukemia, HCT-116 colon cancer, MCF-7 breast cancer, and KB cells. [, , , ]

- In vivo: RA-VII exhibits significant antitumor activity in murine models against P388 leukemia, L1210 leukemia, B16 melanoma, colon 38, Lewis lung carcinoma, Ehrlich carcinoma, and MM2 mammary carcinoma. [, , , ] Notably, RA-V, a related compound, shows exceptional efficacy against MM2 mammary carcinoma. [, ]

Q8: Are there any specific drug delivery or targeting strategies being explored for RA-VII?

A9: Although not explicitly mentioned in the provided abstracts, the development of water-soluble derivatives, such as the one reported for RA-VII, [] suggests efforts towards improving delivery and bioavailability. Further research into targeted drug delivery strategies could enhance the therapeutic index of RA-VII.

Q9: What analytical methods are employed to characterize and quantify RA-VII?

A9: Besides the spectroscopic techniques mentioned earlier, other analytical methods used include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。